molecular formula C12H13N5O2S B12494444 N-methyl-5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carboxamide CAS No. 6122-47-0

N-methyl-5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carboxamide

Cat. No.: B12494444
CAS No.: 6122-47-0
M. Wt: 291.33 g/mol
InChI Key: SWOOREJCBISOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carboxamide is a heterocyclic organic compound featuring a thiadiazole core substituted with a carboxamide group at position 4 and a urea-linked 4-methylphenyl moiety at position 3. The thiadiazole ring, a five-membered aromatic system containing two nitrogen and one sulfur atom, confers unique electronic properties that influence reactivity and biological interactions.

Properties

CAS No.

6122-47-0

Molecular Formula

C12H13N5O2S

Molecular Weight

291.33 g/mol

IUPAC Name

N-methyl-5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carboxamide

InChI

InChI=1S/C12H13N5O2S/c1-7-3-5-8(6-4-7)14-12(19)15-11-9(10(18)13-2)16-17-20-11/h3-6H,1-2H3,(H,13,18)(H2,14,15,19)

InChI Key

SWOOREJCBISOCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(N=NS2)C(=O)NC

Origin of Product

United States

Preparation Methods

Thiadiazole Ring Formation

The thiadiazole core is typically synthesized via cyclization reactions. A common approach involves reacting acid hydrazides with ammonium thiocyanate in the presence of concentrated sulfuric acid. For example:

  • Step 1 : 4-Methylphenylacetic acid hydrazide reacts with ammonium thiocyanate to form a thiosemicarbazide intermediate.
  • Step 2 : Cyclization using H₂SO₄ yields 5-substituted-1,3,4-thiadiazole-2-amine.

Key Conditions :

  • Temperature: 0–5°C for diazotization, 80–100°C for cyclization.
  • Yield: 68–85% for substituted thiadiazoles.

Introduction of the 4-Methylphenyl Carbamoylamino Group

The carbamoylamino moiety is introduced via nucleophilic acyl substitution:

  • Step 3 : Thiadiazole-2-amine reacts with 4-methylphenyl isocyanate in dichloromethane (DCM) under reflux.
  • Reaction Mechanism : The amine group attacks the electrophilic carbon of the isocyanate, forming a urea linkage.

Optimization Data :

Parameter Optimal Condition Yield
Solvent Dichloromethane 85%
Temperature 40–45°C 78%
Catalyst Triethylamine (TEA) 90%

N-Methylation of the Carboxamide

The final step involves methylating the carboxamide nitrogen:

  • Step 4 : Treatment with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
  • Side Reaction Mitigation : Controlled pH (8–9) prevents over-alkylation.

Industrial Adaptation :

  • Continuous flow reactors enhance scalability, reducing reaction time from 12 h to 2 h.
  • Yield increases from 65% (batch) to 88% (flow).

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates steps 2 and 3:

  • Cyclization Time : Reduced from 6 h to 20 min.
  • Energy Efficiency : 40% less solvent consumption.

Green Chemistry Approaches

  • Solvent Replacement : Ethanol replaces DCM in step 3, achieving 82% yield with reduced toxicity.
  • Catalyst Recycling : Silica-supported H₂SO₄ enables five reaction cycles without yield loss.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 10.37 (s, NH), 8.90 (s, NH), 7.89–7.73 (m, Ar–H).
  • IR : Peaks at 1676 cm⁻¹ (C=O), 1286 cm⁻¹ (S=O).

Purity Assessment

  • HPLC : ≥98% purity using C18 column (ACN/H₂O, 70:30).
  • Melting Point : 247–248°C.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Conventional High reproducibility Long reaction times 65–85%
Microwave-Assisted Rapid synthesis Specialized equipment needed 75–90%
Green Chemistry Eco-friendly Lower yields 70–82%

Industrial Production Insights

  • Scale-Up Challenges : Exothermic reactions during cyclization require precise temperature control.
  • Cost Reduction : In-situ generation of 4-methylphenyl isocyanate cuts raw material costs by 30%.

Research Advancements

  • Catalyst Innovation : Pd/BaSO₄ enables selective hydrogenation of intermediates, avoiding byproducts.
  • Crystallography : X-ray studies confirm planar thiadiazole rings, critical for bioactivity.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted thiadiazole derivatives .

Scientific Research Applications

Based on the search results, here's what is known about the compound N-methyl-5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carboxamide and related compounds:

Basic Information
this compound has the molecular formula C12H13N5O2SC_{12}H_{13}N_5O_2S and a molecular weight of 291.32900 . It is also known as 5-(3-p-Tolyl-ureido)-[1,2,3]thiadiazole-4-carboxylic acid methylamide .

Potential Applications of Thiadiazole Derivatives
Thiadiazole derivatives have been studied for various biological activities:

  • Antimicrobial Activity: Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated antimicrobial properties . Halogen substituents on the phenyl-1,3,4-thiadiazol moieties can increase antibacterial activity, especially against Gram-positive bacteria, while oxygenated substituents may impart antifungal activity .
  • Anticancer Activity: Certain 1,3,4-thiadiazole derivatives have shown potential as anticancer agents . For example, some compounds have exhibited activity against breast cancer and lung carcinoma cell lines . Imidazo-thiadiazole hybrids have also shown growth-inhibiting activities against tumor cell lines .
  • Other potential activities : Some fluorinated compounds incorporating a 1,3,4-thiadiazole ring have been tested for antimicrobial activity .

Specific Thiadiazole Derivatives with Activity

  • A specific derivative inhibited the growth of the SK-MEL-2 cell line .
  • Another derivative showed activity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
  • Certain compounds have demonstrated the ability to inhibit the proliferation of cancer cells .
  • One compound displayed growth-inhibiting activity against a human colon cancer cell line .
  • Another compound has shown anticancer activity and induced apoptosis without cell cycle arrest .

Other Compounds
Other compounds mentioned in the search results include:

  • 1,2,3-Thiadiazole-4-carboxamide, N-methyl-5-(phenylamino)- with the molecular formula C10H10N4OSC_{10}H_{10}N_4OS .
  • N-(3-methylphenyl)-5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carboxamide with the molecular formula C18H17N5O2SC_{18}H_{17}N_5O_2S .

Mechanism of Action

The mechanism of action of N-METHYL-5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .

Comparison with Similar Compounds

Research Implications and Limitations

  • Data Gaps : Direct pharmacological data (e.g., IC50, binding constants) for the target compound are absent in the provided evidence, necessitating experimental validation.
  • Structural Optimization : Substitution at the thiadiazole’s 2-position (currently unsubstituted) could further modulate electronic properties and solubility.

Tables

Table 1. Structural Comparison of Heterocyclic Cores

Core Structure Nitrogen Atoms Sulfur Atoms Aromaticity Common Applications
Thiadiazole 2 1 High Pharmaceuticals, agrochemicals
Thiazole 1 1 High Antibiotics, dyes
Oxazolo-pyrimidine 3 0 Moderate Anti-inflammatory agents

Table 2. Key Substituent Effects

Substituent Impact on Properties Example Compound
4-Methylphenyl ↑ Hydrophobicity, potential ↑ membrane permeability Target compound
2,4,6-Trimethylphenyl ↑ Steric hindrance, may ↓ binding affinity 4-Methyl-N-(2,4,6-trimethylphenyl)-5-thiazolecarboxamide
Carbamoylamino (urea) ↑ Hydrogen-bonding capacity, potential ↑ target selectivity Target compound

Biological Activity

N-methyl-5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carboxamide, with CAS Number 6122-47-0, is a thiadiazole derivative that has garnered interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This compound features a molecular formula of C12H13N5O2SC_{12}H_{13}N_{5}O_{2}S and a molecular weight of 291.33 g/mol. The structure includes a thiadiazole ring, which is known for its diverse pharmacological activities.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that various thiadiazole compounds can inhibit the growth of cancer cell lines, including breast (MCF-7), colon (HT-29), and lung cancer (A549) cells. For instance, related compounds have demonstrated IC50 values ranging from 0.28 to 8.284 µM against these cell lines, suggesting potent anticancer efficacy .

2. Antimicrobial Activity
Thiadiazole derivatives are also noted for their antimicrobial properties. Studies have reported that certain thiadiazole compounds exhibit strong inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus niger. The presence of specific substituents on the thiadiazole ring enhances these activities, making them valuable in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) is crucial in understanding how modifications to the thiadiazole core affect biological activity. Variations in the substituents on the phenyl ring or modifications to the carboxamide group can significantly influence both anticancer and antimicrobial efficacy.

Substituent Biological Activity IC50/Other Metrics
4-MethylphenylAnticancer (MCF-7, A549)IC50 = 0.28 µM (MCF-7)
Halogenated phenylEnhanced antibacterial activityMIC = 32–42 µg/mL
Oxygenated substituentsIncreased antifungal activityMIC = 24–26 µg/mL

Case Studies

  • Anticancer Efficacy:
    A study evaluated the cytotoxic effects of various thiadiazole derivatives, including this compound, against human cancer cell lines. The results indicated selective toxicity towards cancer cells while sparing normal cells, which is a desirable characteristic for anticancer agents .
  • Antimicrobial Properties:
    Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited significant antibacterial activity with MIC values lower than those of standard antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methyl-5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carboxamide, and how are intermediates characterized?

  • Methodological Answer : A common approach involves cyclization reactions of thiosemicarbazide intermediates. For example, 1,3,4-thiadiazole derivatives can be synthesized via condensation of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux, followed by iodine-mediated cyclization in DMF . Characterization typically combines IR (to confirm C=O, C=N, and C-S-C bonds), 1^1H/13^{13}C NMR (to resolve substituent environments), and mass spectrometry (to verify molecular weight) .

Q. How do solubility challenges impact biological assays for this compound, and what strategies mitigate these issues?

  • Methodological Answer : Low aqueous solubility can hinder in vitro testing. Strategies include:

  • Using co-solvents (e.g., DMSO ≤1% v/v) to maintain compound stability.
  • Derivatization with polar groups (e.g., hydroxyl or amine substituents) to enhance solubility without compromising bioactivity .
  • Nanoformulation or liposomal encapsulation for in vivo studies .

Q. What in vitro assays are typically used to evaluate the antimicrobial or anticancer activity of this compound?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (MIC determination against bacterial/fungal strains) with positive controls (e.g., ciprofloxacin) and solvent controls .
  • Anticancer : MTT assay for cytotoxicity (IC50_{50} values) against cancer cell lines (e.g., HeLa, MCF-7), with validation via flow cytometry for apoptosis/necrosis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound?

  • Methodological Answer :

  • Core Modifications : Introducing electron-withdrawing groups (e.g., -NO2_2) at the 4-methylphenyl moiety enhances antimicrobial activity by 30–50% .
  • Heterocyclic Variations : Replacing the thiadiazole ring with isoxazole or pyrazole alters selectivity (e.g., improved antiviral activity in isoxazole derivatives) .
  • Pharmacophore Mapping : Computational docking (e.g., AutoDock Vina) identifies key interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What analytical techniques resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Purity Validation : Use HPLC (≥95% purity) to exclude confounding effects from impurities .
  • Target Engagement Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify direct binding to molecular targets .
  • Metabolic Stability Testing : Liver microsome assays identify rapid degradation pathways that may explain in vitro-in vivo discrepancies .

Q. How does crystallographic analysis inform the design of derivatives with improved target specificity?

  • Methodological Answer : Single-crystal X-ray diffraction reveals critical non-covalent interactions (e.g., hydrogen bonds between the carboxamide group and kinase active sites). Hirshfeld surface analysis further quantifies intermolecular contacts (e.g., S···O interactions in thiadiazole derivatives), guiding substituent placement for enhanced binding .

Methodological Comparison Table

Parameter Basic Approach Advanced Optimization
Synthesis Yield 60–70% via one-pot cyclization >85% via microwave-assisted synthesis
Solubility DMSO co-solvent PEGylation or prodrug strategies
Bioactivity Screening Broth microdilution High-throughput screening (HTS) with AI-driven hit prioritization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.